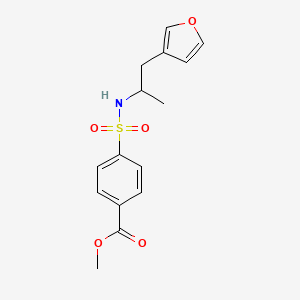

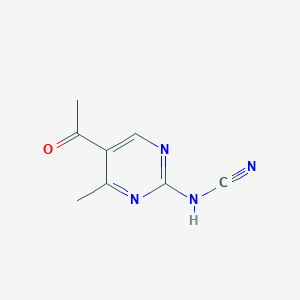

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

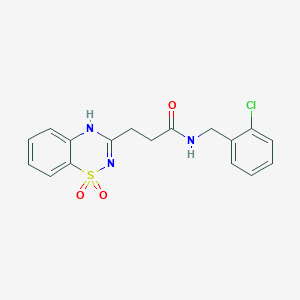

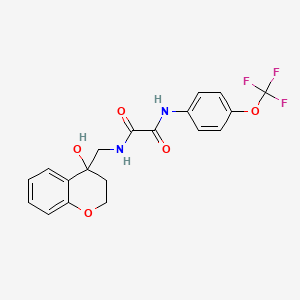

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide is a pyrimidine derivative that has shown immense potential in various scientific fields, including medicinal chemistry, organic synthesis, and material science. It has the molecular formula C8H8N4O .

Synthesis Analysis

The synthesis of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide has been reported in several studies . An alternative novel one-pot reaction methodology for the synthesis of this compound was described, which also involved its crystallization and crystallographic investigation . Cyanamide chemistry, including the application of alkyl and aryl substituted cyanamides in synthetic chemistry, has diversified multi-fold in recent years .

Molecular Structure Analysis

The molecular structure of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit .

Chemical Reactions Analysis

The chemistry of cyanamides, including (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide, has been detailed in various studies. Their application in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry, has been discussed .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Medicinal Chemistry Applications

Research has identified compounds structurally related to "(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide" as potential enzyme inhibitors with significant medicinal chemistry applications. For instance, novel tetrakis–phthalocyanines bearing pyrimidine derivatives have shown effective inhibition of acetylcholinesterase enzyme, suggesting potential for treating diseases characterized by acetylcholine deficiency, such as Alzheimer's disease (Günsel et al., 2021). Additionally, compounds containing pyrimidine moieties have been explored for their anticancer properties, providing a foundation for developing new therapeutic agents (Rahmouni et al., 2016).

Agricultural Chemistry and Insecticide Development

In the realm of agricultural chemistry, N-hetaryl-[2(1H)-pyridinylidene]cyanamides, inspired by pyrimidine structures, have been identified as a new class of systemic insecticides. These compounds exhibit excellent aphicidal activity and offer a promising approach for protecting crops against pests while having a better risk profile for bee pollinators compared to current nAChR modulators used in seed treatments (Jeschke et al., 2022).

Antiviral Research

The synthesis and evaluation of pyrimidine derivatives have also played a crucial role in antiviral research. For example, studies on methylenecyclopropane analogues of nucleosides, which include pyrimidine moieties, have demonstrated significant activity against human cytomegalovirus, offering insights into the development of new antiviral drugs (Zhou et al., 2004).

Wirkmechanismus

Target of action

The primary targets of this compound are currently unknown .Mode of action

The specific interactions between this compound and its targets are not documented .Biochemical pathways

The biochemical pathways affected by this compound are not specified .Pharmacokinetics

Information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not available .Result of action

The molecular and cellular effects of this compound’s action are not documented .Action environment

There’s no available information on how environmental factors influence this compound’s action, efficacy, and stability .Eigenschaften

IUPAC Name |

(5-acetyl-4-methylpyrimidin-2-yl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-5-7(6(2)13)3-10-8(12-5)11-4-9/h3H,1-2H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKIIRULHUHYLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)NC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~6~-cyclopentyl-N~4~-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979735.png)

![2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2979737.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2979739.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2979740.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2979742.png)